2-(3-methyl-5-isoxazolyl)benzoic acid
Description
2-(3-Methyl-5-isoxazolyl)benzoic acid is a benzoic acid derivative substituted at the 2-position with a 3-methylisoxazole ring. Isoxazole, a five-membered heterocycle containing oxygen and nitrogen atoms, confers unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXATDDQCQGUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical and Bioactive Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity Highlights |
|---|---|---|---|
| 2-(3-Methyl-5-isoxazolyl)benzoic acid | ~203.19 | Benzoic acid, isoxazole | Potential enzyme inhibition |
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | 204.18 | Oxadiazole | Electron-deficient heterocycle |
| 3-Methylisoxazole-5-carboxylic acid | 141.13 | Carboxylic acid, isoxazole | Simpler structure, lower bioactivity |
| 2-(4-Methylbenzoyl)benzoic acid | 254.28 | Benzoyl, benzoic acid | Strong receptor binding (low ΔG) |
| 2-(Sulfooxy)benzoic acid | 218.16 | Sulfate ester | COX inhibition (aspirin analog) |
Table 2: Computational Docking Insights (Hypothetical)
| Compound | Predicted ΔGbinding (kcal/mol) | Key Interactions |
|---|---|---|
| This compound | -8.2 | Hydrogen bonds (isoxazole O/N), π-stacking |
| 2-(4-Methylbenzoyl)benzoic acid | -9.1 | Hydrophobic interactions, ketone H-bond |
| 3-Methylisoxazole-5-carboxylic acid | -6.5 | Limited π-stacking, weak H-bonds |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-methyl-5-isoxazolyl)benzoic acid in laboratory settings?
- Methodological Answer : The synthesis of benzoic acid derivatives often involves cyclization or coupling reactions. For example, cyclization of precursors like substituted aminophenols with carbonyl-containing reagents under acid catalysis can form the isoxazole ring . Diazotization and coupling strategies, as demonstrated in the synthesis of azo-benzoic acids, may also apply. Here, diazonium salts of heterocyclic amines (e.g., 4,6-disubstituted benzothiazol-2-amine) are coupled with hydroxyl-substituted benzoic acids in alkaline conditions to form stable derivatives . Reaction conditions (0–5°C for diazotization, pH control for coupling) are critical for yield optimization.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Multi-technique validation is essential.
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment .
- Structural Confirmation :
- FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations) .
- ¹H-NMR resolves aromatic protons and methyl/isoxazole substituents. For example, methyl groups on isoxazole typically appear as singlets at δ 2.1–2.5 ppm .
- Elemental Analysis validates empirical formula accuracy .
- Quantitative Analysis : LC-MS platforms enable trace-level quantification and metabolite identification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during cyclization reactions?
- Methodological Answer :
- Catalyst Selection : Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) enhance cyclization efficiency by stabilizing intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors, while controlled water content prevents hydrolysis .
- Temperature Gradients : Gradual heating (e.g., 60°C → 120°C) minimizes side reactions like decarboxylation .
- In-Situ Monitoring : Techniques like thin-layer chromatography (TLC) or inline IR spectroscopy track reaction progress and intermediate formation .
Q. What strategies are employed to resolve discrepancies in spectroscopic data when characterizing novel benzoic acid derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in ¹H-NMR spectra .
- 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for crowded aromatic regions .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural features, such as regiochemistry of substituents .
Q. How can the acidity constants (pKa) of this compound be experimentally determined, and what factors influence these values?
- Methodological Answer :
- Potentiometric Titration : Measure pH changes during titration with standardized NaOH. The carboxylic acid group typically exhibits pKa ~2.5–3.5, while phenolic hydroxyls (if present) range from 8–10 .
- UV-Vis Spectroscopy : Monitor absorbance shifts at varying pH levels to identify protonation/deprotonation events .
- Structural Influences : Electron-withdrawing groups (e.g., isoxazole) lower pKa by stabilizing deprotonated forms, while steric hindrance near the carboxylic acid may increase pKa .
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